N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide
Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound this compound is characterized by the presence of a benzimidazole ring attached to a nitrobenzamide moiety. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide, like other imidazole derivatives, has a broad range of biological activities . . Imidazole derivatives are known to interact with various targets, including enzymes like casein kinase 1 (CK1) and PqsR .
Mode of Action
Imidazole derivatives have been shown to inhibit ck1δ, a serine/threonine protein kinase . They can also block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
The inhibition of ck1δ can affect various cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Imidazole derivatives have been shown to inhibit the proliferation of certain tumor cell lines .
Action Environment
The activity of imidazole derivatives can be influenced by the presence of electron-donating groups at certain positions .
Biochemical Analysis
Biochemical Properties
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase-8, an enzyme involved in regulating the cell cycle. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the inhibition of cyclin-dependent kinase-8 by this compound leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold for its safe therapeutic use . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound has been shown to affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect the compound’s activity and function, as well as its overall therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization can influence the compound’s activity, as well as its overall therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like iron powder and ammonium chloride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Iron powder, ammonium chloride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Reduction: Formation of N-(1H-benzo[d]imidazol-2-yl)-3-aminobenzamide.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various microbial strains and cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of diseases such as tuberculosis and cancer .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are also investigated for their potential use in the production of dyes and pigments .
Comparison with Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against CK1δ/ε.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of quinoxalines and other heterocyclic compounds.
Uniqueness: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide stands out due to its unique combination of a benzimidazole ring and a nitrobenzamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKROMNIEAEFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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